molecular formula C18H17BrClN3O4 B3927129 1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine

1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine

Cat. No. B3927129
M. Wt: 454.7 g/mol
InChI Key: MSLPUSUUBBEDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as BMBP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMBP belongs to the class of piperazine derivatives and has been reported to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and immunity. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is its broad range of biological activities, which makes it a promising candidate for various therapeutic applications. Additionally, this compound has been shown to exhibit low toxicity in pre-clinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for 1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine research. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its mechanism of action in more detail, particularly its interaction with various signaling pathways. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its pharmacokinetic properties. Finally, this compound derivatives can be synthesized and evaluated for their biological activities and potential therapeutic applications.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of biological activities, low toxicity, and promising pre-clinical results make it a promising candidate for further research. Future studies should focus on optimizing its synthesis method, exploring its mechanism of action, and evaluating its potential as a therapeutic agent for various diseases.

Scientific Research Applications

1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has shown promising results in pre-clinical studies as a potential anti-cancer agent. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. This compound has also been investigated for its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, this compound has been reported to exhibit potent anti-microbial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

(3-bromo-4-methoxyphenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3O4/c1-27-17-5-2-12(10-14(17)19)18(24)22-8-6-21(7-9-22)15-4-3-13(20)11-16(15)23(25)26/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLPUSUUBBEDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-bromo-4-methoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.